molecular formula C4H7BrO2Zn B3029202 EthoxycarbonylMethylzinc broMide CAS No. 5764-82-9

EthoxycarbonylMethylzinc broMide

Cat. No.: B3029202
CAS No.: 5764-82-9
M. Wt: 232.4 g/mol
InChI Key: ZOBKRULCWAQFGV-UHFFFAOYSA-L
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Chemical Reactions Analysis

EthoxycarbonylMethylzinc broMide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EthoxycarbonylMethylzinc broMide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of EthoxycarbonylMethylzinc broMide involves its ability to act as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, facilitating the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

EthoxycarbonylMethylzinc broMide is similar to other organozinc compounds such as:

  • Bromo (2-ethoxy-2-oxoethyl)zinc
  • CarbethoxyMethyl zinc broMide
  • 2-Ethoxy-2-oxoethylzinc bromide

What sets this compound apart is its unique combination of properties that make it particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds .

Properties

IUPAC Name

bromozinc(1+);ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDAASXALYXZSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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